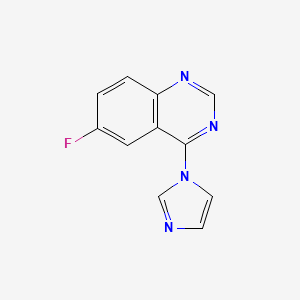
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a fluoro group at the 6th position and an imidazole ring at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a nucleophilic substitution reaction where an imidazole derivative reacts with the 4-position of the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Similar structure with a pyridine ring instead of an imidazole ring.
6-(2-Amino-1H-benzo[d]imidazole-6-yl)quinazoline: Contains an amino group and a benzimidazole ring.
Uniqueness
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline is unique due to the presence of both a fluoro group and an imidazole ring, which can enhance its biological activity and specificity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C11H7FN4 |
|---|---|
Molecular Weight |
214.20 g/mol |
IUPAC Name |
6-fluoro-4-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C11H7FN4/c12-8-1-2-10-9(5-8)11(15-6-14-10)16-4-3-13-7-16/h1-7H |
InChI Key |
FOXFBUFYBTWZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
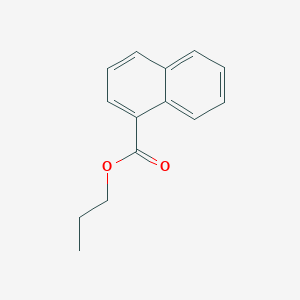
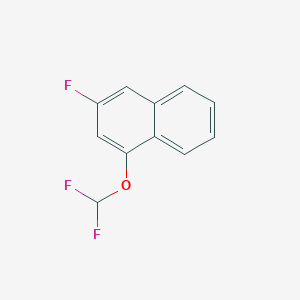
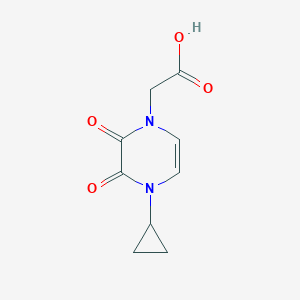


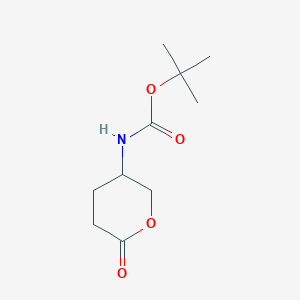

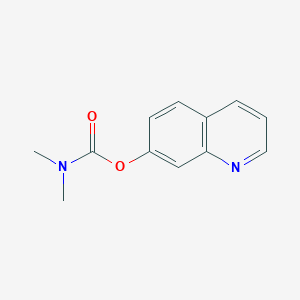

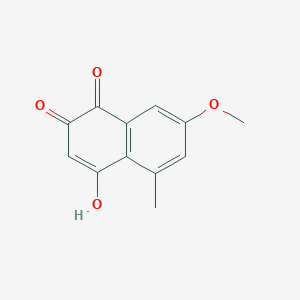
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)

